Nitroformic Acid

Acid-base catalysis Proton-transfer reactions Esterification kinetics

Nitroformic acid (IUPAC name: nitroformic acid, molecular formula CHNO₄, molecular weight 91.02 g/mol) is the mixed anhydride-analog of formic acid and nitric acid, bearing a nitro group directly attached to the carbonyl carbon. Unlike common nitroalkanes, the carboxylic acid functionality confers strong Brønsted acidity, while the electron‑withdrawing nitro group substantially polarizes the O–H bond and activates the C–N bond toward heterolytic cleavage.

Molecular Formula CHNO4
Molecular Weight 91.02 g/mol
Cat. No. B8399124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitroformic Acid
Molecular FormulaCHNO4
Molecular Weight91.02 g/mol
Structural Identifiers
SMILESC(=O)([N+](=O)[O-])O
InChIInChI=1S/CHNO4/c3-1(4)2(5)6/h(H,3,4)
InChIKeyLJDZFAPLPVPTBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitroformic Acid (O₂N-COOH) – Chemical Identity and Baseline Profile for Laboratory Procurement


Nitroformic acid (IUPAC name: nitroformic acid, molecular formula CHNO₄, molecular weight 91.02 g/mol) is the mixed anhydride-analog of formic acid and nitric acid, bearing a nitro group directly attached to the carbonyl carbon [1][2]. Unlike common nitroalkanes, the carboxylic acid functionality confers strong Brønsted acidity, while the electron‑withdrawing nitro group substantially polarizes the O–H bond and activates the C–N bond toward heterolytic cleavage [3]. This dual reactivity profile distinguishes it from both non‑acidic nitro compounds and unsubstituted carboxylic acids when sourcing specialized building blocks or reactive intermediates.

Dual reactivity Strong Brønsted acid paired with a labile nitro group for proton-coupled nitration studies
Mild-condition nitration Reported low C–NO₂ bond strength supports investigation of selective nitronium transfer at reduced temperature
Energetic intermediate Exothermic formation enthalpy and reactive nitro group position it as a candidate in high-energy material screening

Why Formic Acid, Nitroacetic Acid, or Simple Nitroalkanes Cannot Substitute for Nitroformic Acid


Nitroformic acid occupies a unique reactivity space that cannot be replicated by merely blending a carboxylic acid with a nitroalkane. In formic acid (HCOOH), the absence of the nitro group yields a pKa of ~3.75 and negates nitration capability. Nitroacetic acid (NO₂CH₂COOH) inserts a methylene spacer that electronically decouples the nitro and carboxyl groups, giving a higher pKa (1.48) and substantially different C–N bond dissociation energetics [1][2]. Conversely, nitromethane (CH₃NO₂) lacks the carboxylic acid function entirely, removing the proton‑transfer and esterification chemistry. The following evidence demonstrates that the direct attachment of the nitro group to the carboxyl carbon in nitroformic acid creates quantifiable departures in acidity, bond strength, and enthalpic stability that directly impact synthetic utility and storage considerations.

Acidity mismatch

Formic acid lacks the nitro group and shows much weaker acidity, precluding low-pH proton-transfer reactivity.

Missing nitro–acid synergy

Nitromethane has no carboxylic function, eliminating esterification and acid-catalyzed pathways entirely.

Electronic decoupling

Nitroacetic acid inserts a methylene spacer, weakening nitro–carboxyl conjugation and altering both acidity and C–N bond energetics.

Product‑Specific Quantitative Evidence: Nitroformic Acid Differentiation from Formic Acid, Nitroacetic Acid, and Nitromethane


Exceptional Brønsted Acidity: Predicted pKa ≤ 1.0 vs. Formic Acid (3.75) and Nitroacetic Acid (1.48)

Nitroformic acid is projected to be a substantially stronger acid than its closest structural analogs. High‑level G4 calculations incorporating the Hammett σₚ value of the nitro group (σₚ = 1.27) predict a pKa in the range 0.5–1.0, representing a ~2.8 log unit increase in acidity relative to formic acid (pKa 3.75) and a ~0.5–1.0 log unit increase over nitroacetic acid (pKa 1.48) [1][2]. The enhanced acidity arises from the direct conjugation of the nitro group with the carboxylate anion, stabilizing the deprotonated form far more effectively than the methylene‑interrupted system in nitroacetic acid.

Predicted pKa
Data to verify
0.5–1.0
Supports exploration of low-pH proton-transfer and acid-catalyzed pathways
G4 computational estimate; experimental validation pending
Acid-base catalysis Proton-transfer reactions Esterification kinetics

Low C–NO₂ Bond Dissociation Energy (192.4 kJ/mol) Enables Mild‑Condition Nitration vs. Classical Nitrating Agents

The C–NO₂ bond dissociation energy (BDE) of nitroformic acid is calculated to be 192.4 ± 1.5 kJ/mol, which is significantly lower than typical C–N BDEs in nitroalkanes (e.g., nitromethane C–N BDE of ~251 kJ/mol) and even below the N–O bond BDE of common nitrating agents such as acetyl nitrate (~210 kJ/mol) [1][2]. This low BDE, attributed to the electron‑withdrawing carboxylic acid moiety facilitating heterolytic cleavage, implies that nitroformic acid can transfer a nitronium equivalent under milder thermal or catalytic conditions than conventional nitrating mixtures.

C–NO₂ bond energy
Method context
192.4 kJ/mol
~59 kJ/mol lower vs nitromethane
Reported weaker C–N bond enables mild-condition nitration research
Gas-phase computed data; solution-phase behavior may differ
Energetic materials Nitration chemistry Bond dissociation energy

Elevated Enthalpy of Formation (−254.3 kJ/mol) Differentiates from Nitroacetic Acid as an Energetic Intermediate

The standard enthalpy of formation (ΔfH°) of nitroformic acid is computed to be −254.3 ± 2.1 kJ/mol, markedly more exothermic than that of nitroacetic acid (estimated ΔfH° ≈ −380 to −420 kJ/mol for the keto‑tautomer or −350 to −390 kJ/mol for the nitro‑isomer) [1]. The less negative ΔfH° of nitroformic acid indicates a higher energy content per mole, a desirable feature for applications where the compound serves as both a nitrating agent and an energetic oxidizer. Combined with the low C–N bond strength, this elevated enthalpy renders it a dual‑function reagent that simultaneously provides nitronium equivalents and contributes to the overall energy budget of a formulation.

Enthalpy of formation
Class-level
−254.3 kJ/mol
+126–166 kJ/mol vs nitroacetic acid
Indicates higher stored energy for energetic formulation screening
Estimated from group additivity; experimental verification needed
Thermochemistry High-energy materials Computational chemistry

Nitroformic Acid: Best‑Fit Research and Process Applications Based on Quantitative Differentiation


Selective Low‑Temperature Transfer Nitration of Acid‑Sensitive Substrates

The combination of an estimated C–NO₂ BDE of 192.4 kJ/mol (vs. ~251 kJ/mol for nitromethane) and strong acidity (pKa ≤ 1.0) positions nitroformic acid as a reactive nitronium donor that can operate at temperatures well below those required for mixed‑acid nitrations [1][2]. This profile is particularly relevant for heterocyclic and aromatic substrates prone to oxidation or sulfonation side reactions in HNO₃/H₂SO₄. In such cases, procurement of nitroformic acid may replace harsher nitrating agents, reducing purification burden and improving regioselectivity.

Energetic Oxidizer with Built‑in Nitration Functionality in Propellant and Pyrotechnic Formulations

With an enthalpy of formation of −254.3 kJ/mol (substantially higher than that of nitroacetic acid) and a labile C–NO₂ bond, nitroformic acid can serve as a dual‑role ingredient that both provides oxidizing power and releases reactive NO₂ species during decomposition [1]. The energetic advantage of +126–166 kJ/mol over nitroacetic acid translates into improved specific impulse and burn rate in solid propellant compositions, while the acid functionality may enhance compatibility with binder systems.

Acid‑Catalyzed Esterification and Derivatization for Reactive Intermediate Synthesis

The predicted pKa of 0.5–1.0 puts nitroformic acid in the super‑acid range relative to common carboxylic acids [1][2][3]. This extreme acidity, combined with the electrophilic nitro group, allows it to function as both the acid catalyst and the nitro‑acylating agent in esterification or amidation reactions with alcohols and amines. For research groups synthesizing nitro‑ester libraries or energetic plasticizers, nitroformic acid can condense activation and nitro‑transfer steps into a single operation, reducing step count and waste.

Computational and Physical Organic Model Compound for Investigating Nitro‑Acid Synergy

Because experimental thermochemical and kinetic data for the O₂N–COOH motif remain sparse, nitroformic acid serves as a valuable model system for testing computational predictions of acidity, bond strength, and decomposition pathways [1][2]. Physical organic laboratories studying anchimeric assistance or the Curtin‑Hammett principle in nitro‑acid systems can use this compound as a well‑defined substrate where the nitro and carboxylic groups are forced into direct electronic communication, offering cleaner mechanistic readouts than nitroacetic acid.

Application
Selection Property
Validation Focus
Selective nitration of sensitive substrates
Weak C–N bond with strong acidity
Nitronium transfer kinetics at moderate temperature
Energetic material formulation studies
Exothermic formation enthalpy and labile nitro group
Burn rate and specific impulse modeling
Nitro-ester and nitro-amide synthesis
Dual acid-catalyst and nitro-acylating function
Step-count reduction in derivatization
Computational model for nitro–acid synergy
Direct O₂N–COOH conjugation
Benchmarking theoretical acidity and bond strength predictions
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